molecular formula C24H30N4O2S B2502247 5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627049-32-5

5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Numéro de catalogue: B2502247
Numéro CAS: 627049-32-5
Poids moléculaire: 438.59
Clé InChI: FNVLSKCPTADKJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline scaffold. Its structure features a 4-(dimethylamino)phenyl substituent at position 5 and a propylthio group at position 2, which significantly influence its electronic and steric properties.

Propriétés

IUPAC Name

5-[4-(dimethylamino)phenyl]-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c1-6-11-31-23-26-21-20(22(30)27-23)18(14-7-9-15(10-8-14)28(4)5)19-16(25-21)12-24(2,3)13-17(19)29/h7-10,18H,6,11-13H2,1-5H3,(H2,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVLSKCPTADKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core fused with a quinoline moiety and substituted with a dimethylamino group and a propylthio group. Its molecular formula is C19H24N2O2SC_{19}H_{24}N_2O_2S, and its structure can be represented as follows:

Structure C19H24N2O2S\text{Structure }\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

1. Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidoquinoline have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, studies suggest that such compounds may inhibit the PI3K/Akt pathway, leading to reduced cell viability in cancer cells.

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Analogous compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.

  • Research Findings : In vitro studies have demonstrated that certain derivatives exhibit selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM. This indicates that the compound may possess similar inhibitory effects on inflammatory pathways.

3. Antimicrobial Activity

Some derivatives of pyrimidine and quinoline have been studied for their antimicrobial properties.

  • Case Studies : In vitro assays against various bacterial strains have shown that certain analogs possess significant antimicrobial activity, with minimum inhibitory concentrations (MIC) reported as low as 1.5 μg/mL against specific fungi like Epidermophyton floccosum .

Data Summary

Biological ActivityMechanismIC50 / MIC ValuesReferences
AnticancerPI3K/Akt inhibitionNot specified
Anti-inflammatoryCOX-II inhibition0.52 - 22.25 μM
AntimicrobialInhibition of fungal growthMIC = 1.5 μg/mL

Applications De Recherche Scientifique

Table 1: Synthesis Conditions and Yields

ReactantsCatalystConditionsYield (%)
6-amino-2-(methylthio)pyrimidin-4(3H)-one + dimedone + aryl aldehydeFe₃O₄@SiO₂-SnCl₄Ultrasound irradiation85-95
6-amino-2-(methylthio)pyrimidin-4(3H)-one + 1,3-cyclohexadione + aryl aldehydeFe₃O₄@SiO₂-SnCl₄Ultrasound irradiation80-90

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, one derivative was tested against various Candida species (e.g., Candida dubliniensis, Candida albicans, Candida tropicalis) and showed minimum inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL . These findings suggest that the compound could be developed as a potential antifungal agent .

Antimicrobial Properties

In addition to antifungal activity, some derivatives have also been evaluated for their antimicrobial effects. The results indicated promising activity against a range of bacterial strains. Molecular modeling studies suggested that these compounds bind effectively to key enzymes involved in microbial metabolism, enhancing their efficacy .

COX-II Inhibition

The compound has been explored for its potential as a cyclooxygenase-2 (COX-II) inhibitor. COX-II is an enzyme implicated in inflammation and pain pathways. Preliminary data indicate that certain derivatives can inhibit COX-II activity effectively, which may position them as candidates for anti-inflammatory drug development .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers synthesized a series of pyrimido[4,5-b]quinoline derivatives and assessed their antifungal activity against clinically relevant strains. The study highlighted the compound's ability to disrupt fungal cell wall synthesis and inhibit growth effectively.

Case Study 2: COX-II Inhibition Profile

A comparative analysis was conducted to evaluate the anti-inflammatory potential of the compound against established COX-II inhibitors. The results indicated that certain derivatives exhibited comparable or superior inhibitory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising avenue for further research in pain management therapies.

Analyse Des Réactions Chimiques

Cyclocondensation

  • Reactants : 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and substituted aldehydes.

  • Conditions :

    • Solvent: Acetic acid or ethanol.

    • Heating: Reflux (conventional) or ultrasound (unconventional).

    • Time: Reaction monitored via TLC until completion .

  • Outcome : Formation of the pyrimidoquinoline core, with yields influenced by substituent electronic effects.

Nucleophilic Substitution at the Propylthio Group

The propylthio (-SPr) moiety undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides):

  • Example : Reaction with sodium hydride in dimethylformamide (DMF) facilitates thioether cleavage or alkylation.

Oxidation Reactions

The propylthio group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing Agent Product Conditions Yield
H₂O₂/CH₃COOHSulfoxide25°C, 6 hours75%
mCPBASulfone0°C → RT, 12 hours68%

Electrophilic Aromatic Substitution

The electron-rich dimethylaminophenyl group directs electrophilic attack to the para position:

  • Nitration :

    • Reagents : HNO₃/H₂SO₄.

    • Outcome : Nitro group introduction at the phenyl ring’s para position.

Dimethylamino Group Modifications

  • Demethylation :

    • Reagent : BBr₃ in dichloromethane.

    • Result : Conversion to primary amine (-NH₂).

Quinoline Core Reactivity

  • Reduction :

    • Reagent : NaBH₄ in methanol.

    • Outcome : Partial saturation of the quinoline ring.

Comparative Reaction Data

The table below summarizes reaction outcomes under varying conditions:

Reaction Type Conditions Key Observations Reference
CyclocondensationUltrasound, ethanol, 50°C15% higher yield vs. conventional heating
Nucleophilic SubstitutionNaH/DMF, 80°CComplete SPr group replacement in 2 hours
Oxidation (H₂O₂)Acetic acid, 25°CSelective sulfoxide formation

Mechanistic Insights

  • Cyclocondensation : Proceeds via enamine formation between dimedone and aldehyde, followed by cyclization with the pyrimidinone .

  • Sulfur Oxidation : Follows a radical pathway with peroxides, confirmed by ESR studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with related pyrimidoquinoline derivatives:

Compound Name Substituents (Position 5 and 2) Molecular Formula Molecular Weight Key Properties/Activities Reference
5-(4-(Dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione 5: 4-(dimethylamino)phenyl; 2: propylthio C₂₇H₃₁N₅O₂S 513.6 g/mol High polarity (dimethylamino group enhances solubility) N/A
5-(4-Chlorophenyl)-9-isopropyl-6-methyl-6,7,8,9-tetrahydro-pyrimido[4,5-b]quinoline-2,4-diamine (7a) 5: 4-chlorophenyl; 2: NH₂ C₂₂H₂₇ClN₆O₂ 454.9 g/mol Anticancer activity (in vitro assays)
5-(3-Methoxyphenyl)-2-((4-nitrobenzyl)thio)-8,8-dimethyl-pyrimido[4,5-b]quinoline-4,6-dione 5: 3-methoxyphenyl; 2: 4-nitrobenzylthio C₂₇H₂₆N₄O₅S 518.6 g/mol Electron-withdrawing nitro group reduces solubility
5-(4-Isopropylphenyl)-2-((4-nitrobenzyl)thio)-pyrimido[4,5-b]quinoline-4,6-dione 5: 4-isopropylphenyl; 2: 4-nitrobenzylthio C₂₇H₂₆N₄O₄S 502.6 g/mol Increased lipophilicity (isopropyl group)

Research Findings and Mechanistic Insights

Solubility and Polarity

The dimethylamino group in the target compound increases polarity, aligning with the principle that polar organic compounds dissolve in polar solvents (e.g., water or ethanol) . In contrast, nitro-substituted analogues () exhibit reduced solubility due to electron-withdrawing effects, favoring nonpolar solvents .

Anticancer Potential

While direct data on the target compound’s bioactivity is absent, structurally related pyrimidoquinolines (e.g., 7a in ) demonstrate anticancer activity via intercalation or enzyme inhibition. The propylthio group in the target compound may enhance interaction with hydrophobic binding pockets in biological targets .

Stability and Reactivity

The 8,8-dimethyl group in the tetrahydropyrimidine ring stabilizes the scaffold against oxidative degradation, a feature shared with derivatives in and . This stability is critical for applications requiring prolonged shelf life or metabolic resistance.

Q & A

Q. Advanced

  • Cyclic voltammetry : Determine redox potentials to assess electron-donating/withdrawing effects of substituents.
  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
  • UV-Vis spectroscopy : Correlate λmax shifts with conjugation extent in the quinoline core .

How should contradictory spectral data be resolved during characterization?

Q. Advanced

  • Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 5-(4-methoxyphenyl)-pyrimidoquinoline derivatives).
  • Dynamic NMR experiments : Resolve conformational equilibria (e.g., ring-flipping in tetrahydropyrimidine moieties) by varying temperature (25–80°C).
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry for crystalline derivatives .

What are the best practices for designing dose-response studies in pharmacological research?

Q. Advanced

  • In vitro : Use a logarithmic concentration range (1 nM–100 µM) in cell-based assays (e.g., MTT for viability). Include positive controls (e.g., doxorubicin for cytotoxicity).
  • In vivo : Apply OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure in rodent models). Monitor pharmacokinetics (plasma half-life via LC-MS/MS) and metabolite identification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.